molecular formula C10H11ClO4 B13093720 3-(2-Chloro-3-methoxyphenoxy)propanoic acid

3-(2-Chloro-3-methoxyphenoxy)propanoic acid

Katalognummer: B13093720
Molekulargewicht: 230.64 g/mol
InChI-Schlüssel: PBMHPFUFSWJUAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chloro-3-methoxyphenoxy)propanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of propanoic acid, featuring a chloro and methoxy substituent on the phenoxy ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-methoxyphenoxy)propanoic acid typically involves the reaction of 2-chloro-3-methoxyphenol with a suitable propanoic acid derivative. One common method is the esterification of 2-chloro-3-methoxyphenol with propanoic acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar esterification and hydrolysis steps, optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chloro-3-methoxyphenoxy)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(2-Chloro-3-methoxyphenoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-Chloro-3-methoxyphenoxy)propanoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate oxidative stress and inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-Chloro-3-methoxyphenoxy)propanoic acid is unique due to the presence of both chloro and methoxy groups on the phenoxy ring.

Eigenschaften

Molekularformel

C10H11ClO4

Molekulargewicht

230.64 g/mol

IUPAC-Name

3-(2-chloro-3-methoxyphenoxy)propanoic acid

InChI

InChI=1S/C10H11ClO4/c1-14-7-3-2-4-8(10(7)11)15-6-5-9(12)13/h2-4H,5-6H2,1H3,(H,12,13)

InChI-Schlüssel

PBMHPFUFSWJUAB-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC=C1)OCCC(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.